Methyl 5-nitro-3-propoxybenzofuran-2-carboxylate
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Overview
Description
Benzofuran compounds are widely recognized for their biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the nitro group and the propoxy substituent in this compound enhances its reactivity and potential for diverse chemical transformations.
Preparation Methods
The synthesis of Methyl5-nitro-3-propoxybenzofuran-2-carboxylate typically involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of a suitable catalyst, followed by nitration and esterification reactions . Industrial production methods may include the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and controlled atmospheres to ensure the desired product formation.
Chemical Reactions Analysis
Methyl5-nitro-3-propoxybenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Substitution: The propoxy group can be substituted with other alkoxy groups or halogens using appropriate reagents and conditions.
Major Products: The major products formed from these reactions include amino derivatives, quinones, and substituted benzofuran derivatives.
Scientific Research Applications
Methyl5-nitro-3-propoxybenzofuran-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl5-nitro-3-propoxybenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to oxidative stress and cell death. The propoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Methyl5-nitro-3-propoxybenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
5-Nitrobenzofuran-2-carboxylate: Lacks the propoxy group, resulting in different reactivity and biological activity.
3-Propoxybenzofuran-2-carboxylate: Lacks the nitro group, affecting its oxidative and reductive properties.
Methylbenzofuran-2-carboxylate: Lacks both the nitro and propoxy groups, making it less reactive and less biologically active.
These comparisons highlight the unique combination of functional groups in Methyl5-nitro-3-propoxybenzofuran-2-carboxylate, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13NO6 |
---|---|
Molecular Weight |
279.24 g/mol |
IUPAC Name |
methyl 5-nitro-3-propoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H13NO6/c1-3-6-19-11-9-7-8(14(16)17)4-5-10(9)20-12(11)13(15)18-2/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
WLHCSHLUNQGIKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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